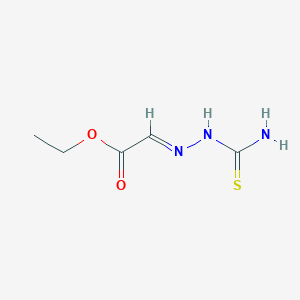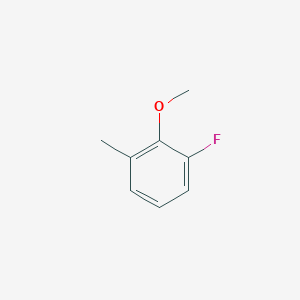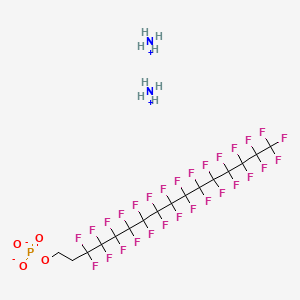
tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds. This particular compound features a tert-butyl ester group, an ethyl-substituted phenyl ring, and an indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenylboronic acid and 2-bromo-1H-indole-1-carboxylate.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-ethylphenylboronic acid is coupled with 2-bromo-1H-indole-1-carboxylate in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Chemical Reactions Analysis
tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl 2-(4-ethylphenyl)-1H-indole-1-carboxylate can be compared with other indole derivatives:
tert-Butyl 2-(4-methylphenyl)-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate: Contains a chlorine atom on the phenyl ring.
tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate: Features a methoxy group on the phenyl ring.
These similar compounds highlight the versatility of the indole scaffold in medicinal chemistry and its potential for modification to achieve desired biological activities.
Properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-ethylphenyl)indole-1-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-5-15-10-12-16(13-11-15)19-14-17-8-6-7-9-18(17)22(19)20(23)24-21(2,3)4/h6-14H,5H2,1-4H3 |
InChI Key |
OQLSKUYZUUMGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


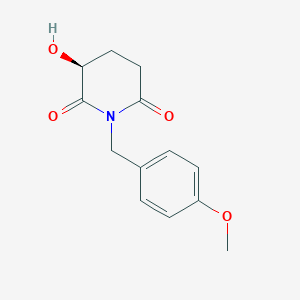
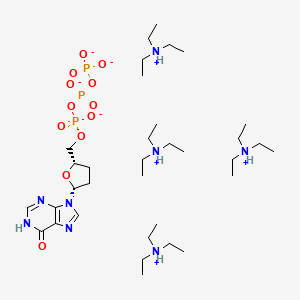
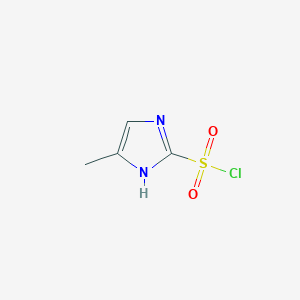

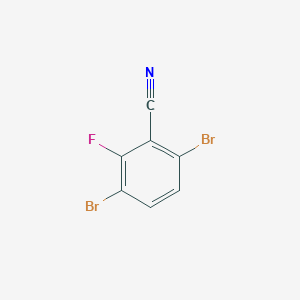

![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
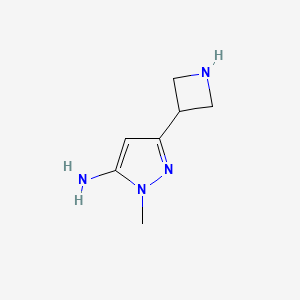
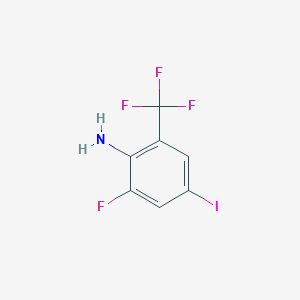
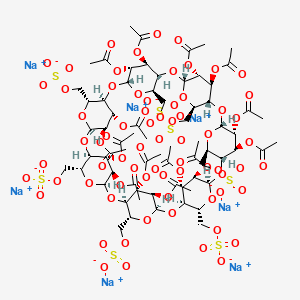
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
